trans-2-Hydroxycyclobutane-1-carboxylic acid
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Overview
Description
trans-2-Hydroxycyclobutane-1-carboxylic acid: is a cyclobutane derivative with a hydroxyl group and a carboxylic acid group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed [2+2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds . This method provides a stereoselective route to cyclobutane derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and scalable purification processes to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: trans-2-Hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: trans-2-Hydroxycyclobutane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex cyclobutane-containing molecules .
Biology and Medicine: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical agents and biologically active molecules. It is used in the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of fine chemicals and specialty materials. Its applications extend to the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which trans-2-Hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.
trans-3-Hydroxycyclobutane-1-carboxylic acid: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
Uniqueness: trans-2-Hydroxycyclobutane-1-carboxylic acid is unique due to its specific trans configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable in stereoselective synthesis and pharmaceutical development .
Properties
IUPAC Name |
(1S,2S)-2-hydroxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3(4)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKIVLWAMBWIKQ-IMJSIDKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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